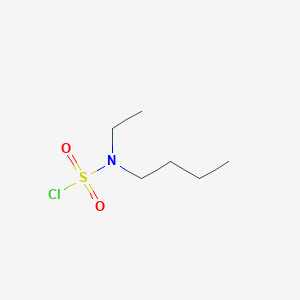![molecular formula C8H16N4S B12122632 9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione CAS No. 112919-48-9](/img/structure/B12122632.png)
9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione, 9-methyl- is a heterocyclic compound with the molecular formula C8H16N4S. This compound is characterized by a spiro structure, where a bicyclic system is connected through a single atom. The presence of nitrogen and sulfur atoms in the ring system imparts unique chemical properties to the compound, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetraazaspiro[55]undecane-3-thione, 9-methyl- typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione, 9-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione, 9-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique ring structure.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione, 9-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive or non-competitive inhibition. The sulfur atom in the thione group can also participate in redox reactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione: Lacks the 9-methyl group, which may affect its reactivity and biological activity.
1,2,4,5-Tetraazaspiro[5.5]undecane-3-one: Contains a carbonyl group instead of a thione group, leading to different chemical properties.
1,2,4,5-Tetraazaspiro[5.5]undecane-3-thiol: Contains a thiol group instead of a thione group, affecting its redox behavior.
Uniqueness
1,2,4,5-Tetraazaspiro[5.5]undecane-3-thione, 9-methyl- is unique due to the presence of the 9-methyl group, which can influence its steric and electronic properties. This modification can enhance its binding affinity to molecular targets and alter its reactivity in chemical reactions .
Eigenschaften
CAS-Nummer |
112919-48-9 |
|---|---|
Molekularformel |
C8H16N4S |
Molekulargewicht |
200.31 g/mol |
IUPAC-Name |
9-methyl-1,2,4,5-tetrazaspiro[5.5]undecane-3-thione |
InChI |
InChI=1S/C8H16N4S/c1-6-2-4-8(5-3-6)11-9-7(13)10-12-8/h6,11-12H,2-5H2,1H3,(H2,9,10,13) |
InChI-Schlüssel |
OFSRIYLURWVOJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2(CC1)NNC(=S)NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B12122577.png)



![(3,5-Dimethylphenyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12122614.png)
![2-bromo-N-[4-(fluoromethyl)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12122616.png)


![2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12122630.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(octyloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12122631.png)
![Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]-](/img/structure/B12122633.png)
